molecular formula C15H16N6O3 B15297049 3-{5-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione

3-{5-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione

Cat. No.: B15297049
M. Wt: 328.33 g/mol
InChI Key: JFCAMIPAZXIPRN-UHFFFAOYSA-N
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Description

3-{5-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features an azido group, which is known for its reactivity and utility in click chemistry, making it a valuable tool in molecular biology and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione typically involves multiple steps. One common method includes the diazotization of an amine precursor followed by azide substitution. The reaction conditions often require low temperatures (0-5°C) and the use of solvents like methylene chloride . The azide group is introduced through a reaction with sodium azide in an aqueous medium .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while maintaining safety, especially given the reactive nature of azides. Continuous flow reactors might be employed to handle the exothermic nature of the reactions and to improve efficiency.

Scientific Research Applications

3-{5-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-{5-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione largely depends on its reactivity, particularly the azido group. In click chemistry, the azido group reacts with alkynes to form triazoles, which can then interact with various molecular targets . The pathways involved often include the formation of reactive intermediates that facilitate the formation of stable products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{5-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione is unique due to its specific structure that combines an azido group with a piperidine-dione backbone. This combination allows for versatile reactivity and applications in various fields, from bioconjugation to materials science .

Properties

Molecular Formula

C15H16N6O3

Molecular Weight

328.33 g/mol

IUPAC Name

3-[6-(2-azidoethylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C15H16N6O3/c16-20-18-6-5-17-10-1-2-11-9(7-10)8-21(15(11)24)12-3-4-13(22)19-14(12)23/h1-2,7,12,17H,3-6,8H2,(H,19,22,23)

InChI Key

JFCAMIPAZXIPRN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NCCN=[N+]=[N-]

Origin of Product

United States

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